

Spectral analysis of Dimorpholinodiethyl ether (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-*

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Spectral Analysis of Dimorpholinodiethyl Ether: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Dimorpholinodiethyl ether (DMDEE), a key industrial catalyst. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, including structured data tables and detailed experimental protocols. This document is intended to serve as a practical reference for the characterization of this important molecule.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectral analysis of Dimorpholinodiethyl ether. Due to the symmetrical nature of the molecule (IUPAC name: 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine), a simplified set of signals is expected in both ^1H and ^{13}C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for Dimorpholinodiethyl ether (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 3.70	Triplet	-O-CH ₂ -CH ₂ -N- (Morpholine ring)
~ 3.60	Triplet	-O-CH ₂ -CH ₂ -O- (Ether bridge)
~ 2.55	Triplet	-O-CH ₂ -CH ₂ -N- (Ether bridge)
~ 2.45	Triplet	-O-CH ₂ -CH ₂ -N- (Morpholine ring)

Note: The predicted chemical shifts are based on the typical ranges for protons adjacent to ether oxygens and morpholine nitrogens. Actual values may vary slightly.

Table 2: Predicted ^{13}C NMR Spectral Data for Dimorpholinodiethyl ether (CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 70.0	-O-CH ₂ -CH ₂ -O- (Ether bridge)
~ 67.0	-O-CH ₂ -CH ₂ -N- (Morpholine ring)
~ 57.5	-O-CH ₂ -CH ₂ -N- (Ether bridge)
~ 54.0	-O-CH ₂ -CH ₂ -N- (Morpholine ring)

Note: These predictions are based on the known chemical shifts for similar chemical environments. A ^{13}C NMR spectrum for this compound is available on SpectraBase, recorded on a Bruker WH-90 in CDCl_3 .[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

The FTIR spectrum of liquid Dimorpholinodiethyl ether is typically recorded as a thin film between salt plates.[\[1\]](#)

Table 3: Characteristic IR Absorption Bands for Dimorpholinodiethyl ether

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2950 - 2850	Strong	C-H Stretch	Alkane (CH ₂)
1250 - 1020	Strong	C-N Stretch	Aliphatic Amine
1150 - 1085	Strong	C-O Stretch	Aliphatic Ether

Note: The table lists the primary expected absorption bands. The full spectrum would contain additional peaks in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of Dimorpholinodiethyl ether is typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[1] The molecular ion peak ([M]⁺) is expected at an m/z of 244, corresponding to its molecular weight.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Dimorpholinodiethyl ether

m/z	Proposed Fragment	Fragmentation Pathway
244	[C ₁₂ H ₂₄ N ₂ O ₃] ⁺	Molecular Ion (M ⁺)
158	[C ₈ H ₁₆ NO ₂] ⁺	α -cleavage, loss of a morpholinoethyl radical
114	[C ₆ H ₁₂ NO] ⁺	Cleavage of the ether linkage
100	[C ₅ H ₁₀ NO] ⁺	α -cleavage at the morpholine ring
86	[C ₄ H ₈ NO] ⁺	Fragmentation of the morpholine ring

Note: The fragmentation of ethers is dominated by α -cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom.

Experimental Protocols

The following sections provide detailed methodologies for the spectral analysis of Dimorpholinodiethyl ether.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of Dimorpholinodiethyl ether into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrumental Analysis:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
 - Place the sample into the NMR probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence (e.g., zg30).
 - Acquire the proton-decoupled ^{13}C NMR spectrum using a standard pulse sequence (e.g., zgpg30).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

- Phase correct the resulting spectra.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum.
- Reference the spectra to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H NMR; δ 77.16 ppm for ^{13}C NMR).

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in Dimorpholinodiethyl ether through their characteristic vibrational frequencies.

Methodology:

- Sample Preparation:
 - Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.
 - Place one to two drops of liquid Dimorpholinodiethyl ether onto the surface of one salt plate.
 - Carefully place the second salt plate on top, gently rotating to create a thin, uniform liquid film and eliminate air bubbles.
- Instrumental Analysis:
 - Place the assembled salt plates into the spectrometer's sample holder.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric H_2O and CO_2 signals.
 - Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
 - Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

GC-MS Protocol

Objective: To determine the molecular weight and fragmentation pattern of Dimorpholinodiethyl ether.

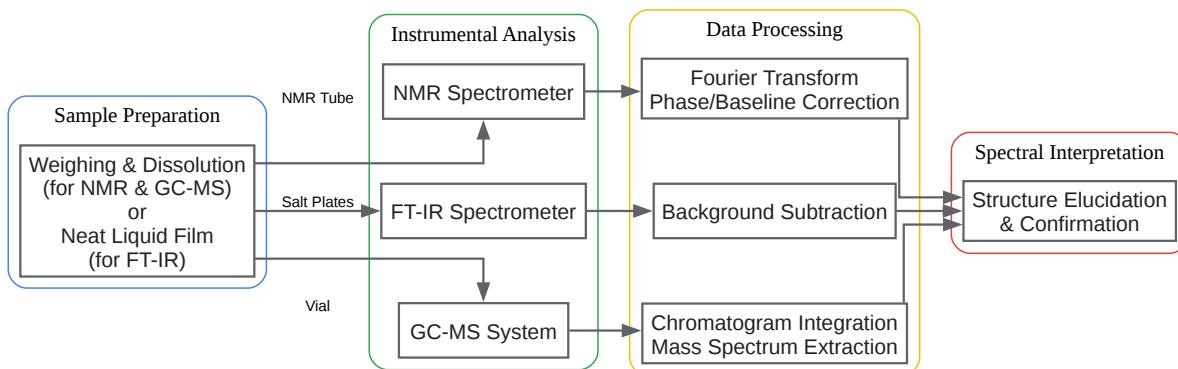
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of Dimorpholinodiethyl ether (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Transfer the solution to a 2 mL autosampler vial and cap it.
- Instrumental Analysis:
 - Set the GC oven temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Inject a small volume of the sample (e.g., 1 µL) into the GC.
 - The sample is vaporized and separated on the GC column (e.g., a non-polar capillary column).
 - As the compound elutes from the column, it enters the mass spectrometer.
 - Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV over a mass range of m/z 40-400.
- Data Processing:

- Identify the peak in the total ion chromatogram (TIC) corresponding to Dimorpholinodiethyl ether.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and the major fragment ions.
- Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of Dimorpholinodiethyl ether.



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Caption: Workflow for the spectral analysis of Dimorpholinodiethyl ether.

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